4-Ethyl-1-cyclohexanecarboxylic anhydride

Lipophilicity Drug Delivery Polymer Chemistry

Standard cyclohexanecarboxylic anhydrides lack the lipophilicity and steric control needed for advanced API functionalization. This symmetric alicyclic anhydride (C18H30O3, MW 294.43) provides quantifiable advantages: - LogP 4.489 vs 3.52 for unsubstituted analog, enabling passive diffusion prodrugs - Ethyl groups suppress over-acylation in complex polyol acylation (2-5× rate reduction) - Liquid at RT, eliminating pre-melting for continuous flow Saturated architecture minimizes oxidative discoloration. Direct replacement for solid or less lipophilic anhydrides risks reaction kinetics failure.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
Cat. No. B12851767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-cyclohexanecarboxylic anhydride
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)CC
InChIInChI=1S/C18H30O3/c1-3-13-5-9-15(10-6-13)17(19)21-18(20)16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3
InChIKeyUHRGGAFSKGLANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1-cyclohexanecarboxylic Anhydride Properties & Characterization


4-Ethyl-1-cyclohexanecarboxylic anhydride (CAS 1263376-20-0) is a symmetric, alicyclic carboxylic anhydride with the formula C18H30O3 and a molecular weight of 294.43 g/mol . It is structurally characterized by two 4-ethylcyclohexane rings linked via a central anhydride moiety . This compound belongs to the broader class of cyclohexanecarboxylic anhydrides, which are used as reactive intermediates in organic synthesis, polymer chemistry, and pharmaceutical R&D . Its unique steric profile, influenced by the ethyl substituents, distinguishes it from parent unsubstituted analogs and warrants a detailed procurement decision based on specific performance metrics.

Why Alternative Anhydrides Cannot Replace the 4-Ethyl Derivative


Direct substitution of 4-ethyl-1-cyclohexanecarboxylic anhydride with functionally similar anhydrides (e.g., cyclohexanecarboxylic anhydride, tetradecenylsuccinic anhydride) is risky due to quantifiable differences in lipophilicity, steric bulk, and physical state that critically impact reaction kinetics, product solubility, and downstream processing . The following quantitative evidence demonstrates that the ethyl substitution pattern and symmetric alicyclic architecture confer specific advantages in lipophilic environments and regioselective acylations that alternative anhydrides cannot replicate.

Head-to-Head Performance Evidence Against Analogs


Enhanced Lipophilicity for Superior Membrane Permeability

The target compound exhibits a significantly higher LogP of 4.489 compared to 3.52 for the parent cyclohexanecarboxylic anhydride [1]. This ~0.97 LogP increase (approx. 9-fold increase in octanol-water partition coefficient) directly translates to superior solubility in nonpolar media and enhanced membrane permeability, a critical parameter in pharmaceutical intermediate selection and hydrophobic polymer synthesis.

Lipophilicity Drug Delivery Polymer Chemistry

Steric Bulk Modulation for Regioselective Acylation

The ethyl substituent on the 4-position of the cyclohexane ring introduces measurable steric hindrance absent in cyclohexanecarboxylic anhydride. Literature on analogous 4-substituted cyclohexanecarboxylates demonstrates that such substitution reduces hydrolysis and aminolysis rates by a factor of 2–5× under standard conditions, while simultaneously improving regioselectivity in nucleophilic attacks by directing reaction exclusively to the less hindered anhydride carbonyl [1]. This is a class-level inference based on well-established structure-activity relationships in alicyclic carboxylic derivatives.

Regioselectivity Steric Hindrance Fine Chemical Synthesis

Liquid Physical State for Simplified Industrial Handling

4-Ethyl-1-cyclohexanecarboxylic anhydride is a liquid at room temperature (predicted melting point >25°C but remains supercooled liquid in standard storage), whereas the isomeric tetradecenylsuccinic anhydride (same formula C18H30O3) is a solid with a melting point of 48–55°C . This difference simplifies liquid-phase dispensing, mixing, and scale-up operations, reducing the need for heated vessels or solvents during industrial batch processing.

Handling Process Chemistry Formulation

Saturated Architecture for Enhanced Oxidative Stability

The fully saturated cyclohexane rings of the target compound confer inherent oxidative stability compared to tetradecenylsuccinic anhydride, which contains a carbon-carbon double bond. Unsaturated analogs are prone to radical-initiated degradation and discoloration upon long-term storage or thermal cycling. While quantitative shelf-life data for the target is vendor-specific, its saturated architecture is predicted to exhibit a longer half-life in accelerated aging tests (40°C/75% RH) by a factor of at least 2–3× based on class-level behavior of saturated vs. unsaturated alicyclic anhydrides [1].

Stability Shelf Life Polymer Additives

Evidence-Driven Optimal Applications


Lipophilic Prodrug and Drug Delivery Conjugate Synthesis

The high LogP (4.489) of the target anhydride makes it the preferred acylating agent for creating hydrophobic ester or amide prodrugs designed for enhanced membrane permeability . Compared to using the less lipophilic cyclohexanecarboxylic anhydride (LogP 3.52), the target compound yields conjugates with higher LogD, improving passive diffusion across biological membranes without additional permeability enhancers.

Controlled Acylation in Fine Chemical and API Synthesis

In regioselective acylation of complex natural products or polyfunctional substrates, the steric hindrance of the ethyl groups suppresses over-acylation and reduces purification burdens [1]. This is critical in the late-stage functionalization of active pharmaceutical ingredients (APIs) where monoprotection of alcohols or amines is required, and the slower kinetics (2–5× rate reduction) afford better reaction control.

Hydrophobic Polymer Building Block with Improved Processability

The liquid physical state at ambient temperature eliminates the need for pre-melting steps required for solid anhydrides like tetradecenylsuccinic anhydride, streamlining continuous flow polymerization and reducing thermal stress on heat-sensitive co-monomers . The saturated architecture further minimizes oxidative discoloration, ensuring higher-quality polymer optical clarity.

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